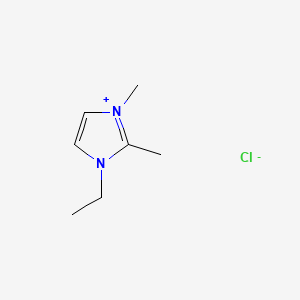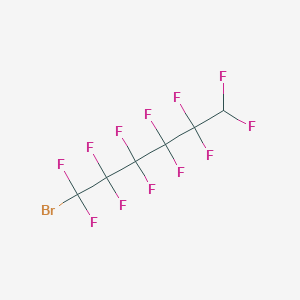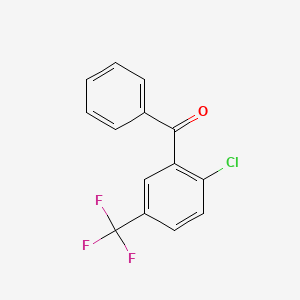
(Iodomethyl)cyclopentane
Overview
Description
(Iodomethyl)cyclopentane is an organic compound with the molecular formula C6H11I. It consists of a cyclopentane ring with an iodomethyl group attached to one of the carbon atoms. This compound is known for its utility in organic synthesis and various chemical reactions due to the presence of the reactive iodine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Iodomethyl)cyclopentane can be synthesized through several methods. One common approach involves the reaction of cyclopentylmethanol with iodine and phosphorus trichloride. The reaction proceeds as follows: [ \text{Cyclopentylmethanol} + \text{Iodine} + \text{Phosphorus trichloride} \rightarrow \text{this compound} + \text{Phosphorus oxychloride} + \text{Hydrogen iodide} ]
Industrial Production Methods: In industrial settings, this compound is often produced using a similar method but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The use of stabilizers, such as copper, is common to prevent decomposition and maintain the quality of the product .
Chemical Reactions Analysis
Types of Reactions: (Iodomethyl)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of cyclopentylmethanol.
Reduction Reactions: The compound can be reduced to cyclopentylmethane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield cyclopentanone.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic medium.
Major Products:
Substitution: Cyclopentylmethanol.
Reduction: Cyclopentylmethane.
Oxidation: Cyclopentanone.
Scientific Research Applications
(Iodomethyl)cyclopentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of biochemical pathways involving halogenated organic molecules.
Medicine: Research into its potential as a precursor for drug development is ongoing.
Industry: It serves as a building block for the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (Iodomethyl)cyclopentane primarily involves the reactivity of the iodine atom. In substitution reactions, the iodine atom is displaced by nucleophiles, leading to the formation of new compounds. In reduction reactions, the iodine atom is removed, resulting in the formation of a hydrocarbon. The compound’s reactivity is influenced by the electronic and steric effects of the cyclopentane ring .
Comparison with Similar Compounds
Cyclopentyl iodide: Similar in structure but lacks the methyl group.
Cyclopentylmethanol: The hydroxyl group replaces the iodine atom.
Cyclopentylmethane: The fully reduced form of (Iodomethyl)cyclopentane.
Uniqueness: this compound is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its analogs. The iodine atom makes it a versatile intermediate for various chemical transformations, distinguishing it from other cyclopentane derivatives .
Properties
IUPAC Name |
iodomethylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11I/c7-5-6-3-1-2-4-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMSKQUKLVSSII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376290 | |
| Record name | Iodomethylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27935-87-1 | |
| Record name | Iodomethylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (iodomethyl)cyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the synthesis of (iodomethyl)cyclopentane described in these papers?
A1: The research describes a novel method for synthesizing this compound through a process called "atom transfer cyclization." [, ] This method utilizes simple starting materials like 6-iodo-1-hexene and relies on a rapid and reversible lithium-iodine exchange to achieve cyclization. [, ] This approach differs from traditional cyclization methods and offers potential advantages in terms of reaction conditions and efficiency.
Q2: What are the implications of the reversible iodine atom transfer observed in the synthesis of this compound?
A2: The reversible iodine atom transfer observed in the synthesis, particularly in the trialkyltin initiated reaction, is crucial for the chain transfer process. [] While this enables the efficient formation of this compound from 1-iodo-5-hexene, it also presents a significant caveat. [] Researchers using alkenyl iodides, particularly hexenyl iodides, as probes for single electron transfer (SET) processes should be cautious. [] The efficient rearrangement observed due to this reversible iodine atom transfer might lead to an overestimation of radical formation in the reaction being studied. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B1586294.png)
![2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde](/img/structure/B1586296.png)









